Product packaging for 3-[(5-Chloro-2-thienyl)methyl]azetidine(Cat. No.:CAS No. 937612-25-4)

3-[(5-Chloro-2-thienyl)methyl]azetidine

Cat. No.: B121569
CAS No.: 937612-25-4
M. Wt: 187.69 g/mol
InChI Key: OUFSFTSAKCFFOY-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2-thienyl)methyl]azetidine is a chemical compound with the CAS Registry Number 937612-25-4 and the molecular formula C8H10ClNS . As an azetidine derivative, it features a central four-membered azetidine ring, a structure of high interest in medicinal chemistry . The azetidine scaffold, also known as a β-lactam when carbonyl-containing, is a privileged structure in drug discovery. While penicillins are famous examples of β-lactam antibiotics, this core ring system is also found in compounds with a diverse range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihyperlipidemic properties, and is frequently investigated as an enzyme inhibitor . The specific (5-chloro-2-thienyl)methyl substitution on this azetidine framework makes it a valuable synthetic intermediate or building block for researchers. It can be used in the design and synthesis of novel compounds for pharmacological screening, in structure-activity relationship (SAR) studies, and in the development of potential enzyme inhibitors. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNS B121569 3-[(5-Chloro-2-thienyl)methyl]azetidine CAS No. 937612-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(5-chlorothiophen-2-yl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c9-8-2-1-7(11-8)3-6-4-10-5-6/h1-2,6,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFSFTSAKCFFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588381
Record name 3-[(5-Chlorothiophen-2-yl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937612-25-4
Record name 3-[(5-Chlorothiophen-2-yl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations for 3 5 Chloro 2 Thienyl Methyl Azetidine

Historical Development and Evolution of Azetidine (B1206935) Synthesis

The journey to synthesize azetidines has evolved significantly from early, often low-yielding methods to sophisticated, highly efficient contemporary strategies.

Historically, the synthesis of azetidines primarily relied on intramolecular cyclization reactions. These classical methods typically involve the formation of a carbon-nitrogen bond through the nucleophilic substitution of a leaving group on a γ-carbon by an amine. Common precursors for these reactions include γ-haloamines and γ-amino alcohols, where the hydroxyl group is activated by conversion to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). nih.govu-tokyo.ac.jp

However, these early approaches were often hampered by several challenges:

Harsh Reaction Conditions: Many classical syntheses required high temperatures and strong bases, limiting their compatibility with sensitive functional groups.

Low Yields: Competing elimination reactions and the formation of larger rings (pyrrolidines) often led to poor yields of the desired azetidine product. nih.gov

Limited Substrate Scope: The stringent reaction conditions restricted the variety of functional groups that could be present on the starting materials.

A typical classical approach involves the treatment of a 1,3-propanediol (B51772) derivative. For instance, 2-substituted-1,3-propanediols can be converted to their corresponding bis-triflates in situ, which then undergo alkylation with a primary amine to yield 1,3-disubstituted azetidines. organic-chemistry.org Another classical route is the cyclization of γ-amino alcohols, which requires activation of the hydroxyl group. organic-chemistry.orgmdpi.com

Classical MethodTypical PrecursorKey TransformationCommon Challenges
Intramolecular Cyclization of γ-Haloamines3-halo-1-propylamineIntramolecular SN2 reactionLow yields, side reactions (elimination)
Cyclization of γ-Amino Alcohols3-amino-1-propanolActivation of OH (e.g., as OTs, OMs), then cyclizationRequires extra activation step, harsh conditions
Gabriel Synthesis Modificationγ-Phthalimidopropyl halidesCyclization followed by deprotectionHarsh deprotection steps

Modern organic synthesis has brought forth a multitude of more efficient and milder methods for constructing the azetidine ring, significantly improving its accessibility. researchwithrutgers.com These contemporary strategies offer higher yields, greater functional group tolerance, and improved stereoselectivity.

Key areas of advancement include:

Catalytic Systems: The development of new catalysts, particularly those based on transition metals like palladium and copper, has enabled novel cyclization pathways. For example, palladium-catalyzed intramolecular amination of unactivated C-H bonds allows for the direct formation of azetidines from picolinamide-protected amines under relatively mild conditions. organic-chemistry.org

Photochemical Methods: The use of light to promote reactions, known as photochemistry, has emerged as a powerful tool. nottingham.ac.uk Photochemical reactions can bypass high-energy thermal barriers, allowing for transformations that are difficult to achieve with classical heating. beilstein-journals.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prime example of a modern method for azetidine synthesis. nih.govrsc.org

Strain-Release Strategies: The high ring strain of molecules like 1-azabicyclo[1.1.0]butanes can be harnessed as a driving force for their conversion into functionalized azetidines. organic-chemistry.orgnih.gov

Improved Cyclization Precursors: The design of specialized starting materials has also contributed to more efficient syntheses. For example, the use of organoboronates in intramolecular amination reactions provides a route to various saturated nitrogen heterocycles, including azetidines. organic-chemistry.org

Modern MethodKey PrincipleAdvantagesExample Reaction
Pd-Catalyzed C-H AminationDirect C-N bond formation via C-H activationHigh efficiency, good functional group toleranceCyclization of picolinamide-protected amines organic-chemistry.org
Aza Paternò–Büchi Reaction[2+2] Photocycloaddition of an imine and an alkeneAtom economical, direct formation of the ring springernature.comVisible-light mediated cycloaddition using photocatalysts rsc.orgnih.gov
Strain-Release Ring OpeningOpening of highly strained bicyclic systemsForms functionalized azetidines in a controlled mannerReaction of 1-azabicyclo[1.1.0]butanes with electrophiles organic-chemistry.orgnih.gov
Intramolecular Aminolysis of EpoxidesLewis-acid catalyzed ring opening of epoxides by an amineHigh yields, regioselective nih.govLa(OTf)3-catalyzed cyclization of cis-3,4-epoxy amines nih.gov

Specific Synthetic Routes for "3-[(5-Chloro-2-thienyl)methyl]azetidine" and Analogs

The synthesis of the target molecule, "this compound," requires methods that allow for the introduction of a substituted methyl group at the 3-position of the azetidine ring. The following sections discuss relevant strategies.

Intramolecular cyclization remains a cornerstone of azetidine synthesis and is highly relevant for preparing 3-substituted analogs. magtech.com.cnresearchgate.net The general approach involves a linear precursor containing a nitrogen atom and a carbon atom at the γ-position bearing a leaving group.

A plausible route to "this compound" via C-N bond formation would start with a precursor like 2-((5-chloro-2-thienyl)methyl)propane-1,3-diol. This diol can be synthesized and then its hydroxyl groups converted into good leaving groups, such as mesylates or tosylates. Subsequent reaction with a protected amine (e.g., benzylamine) would lead to the formation of the azetidine ring through double nucleophilic substitution. A final deprotection step would yield the target compound.

Alternatively, a strategy involving C-C bond formation could be envisioned, although it is less common for this type of substitution pattern. magtech.com.cn

Recent advancements have focused on making these cyclizations more efficient. For example, a one-pot synthesis of 1,3-disubstituted azetidines from 2-substituted-1,3-propanediols has been developed, which proceeds by generating bis-triflates in situ followed by reaction with a primary amine. organic-chemistry.org Additionally, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a high-yield pathway to azetidines. nih.gov A copper-catalyzed radical cyclization of ynamides has also been reported as a general method for synthesizing C3-substituted azetidines. nih.gov

Cycloaddition reactions offer a powerful and atom-economical way to construct the azetidine ring in a single step. magtech.com.cn The most notable of these is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.govrsc.org

While historically challenging, recent breakthroughs have made this reaction more feasible, particularly through the use of visible-light photocatalysis. rsc.orgspringernature.comnih.gov In this approach, a photocatalyst absorbs visible light and transfers energy to one of the reactants (typically the alkene), promoting it to an excited state. rsc.orgnih.gov This excited molecule then reacts with the other component to form the four-membered ring. rsc.org

For the synthesis of a 3-substituted azetidine like the target compound, this would involve the reaction of an appropriate imine with an alkene such as 3-(5-chloro-2-thienyl)prop-1-ene. The success of such a reaction can be sensitive to the electronic properties of both the imine and the alkene. nih.gov The development of methods using acyclic imine equivalents, such as oximes, has broadened the scope of the aza Paternò-Büchi reaction, making it a more versatile tool for synthesizing complex azetidines. nih.govnih.gov

The Norrish-Yang cyclization is another photochemical method that can produce azetidinols from α-aminoacetophenones. beilstein-journals.org This intramolecular reaction involves a 1,5-hydrogen abstraction followed by ring closure to create the azetidine scaffold. beilstein-journals.org

Strategies for Azetidine Ring Formation Relevant to the Compound

Ring Contraction and Expansion Rearrangements

Ring contraction and expansion reactions offer elegant pathways to the azetidine core from more readily available five- or three-membered heterocycles, respectively. magtech.com.cn

A prominent ring contraction strategy involves the rearrangement of α-bromo N-sulfonylpyrrolidinones. rsc.orgacs.org This method, reported by Blanc and colleagues, proceeds via a one-pot nucleophilic addition-ring contraction mechanism. acs.orgnih.gov The process begins with the nucleophilic attack (e.g., by an alkoxide) on the activated amide carbonyl of the N-sulfonylpyrrolidinone. This induces a ring-opening, yielding an α-bromo carbonyl intermediate that features a γ-amide anion. This intermediate then undergoes a rapid intramolecular SN2 cyclization, displacing the α-bromide to form the thermodynamically stable, albeit strained, α-carbonylated azetidine ring. rsc.orgacs.org The versatility of this method allows for the incorporation of various nucleophiles, including alcohols and anilines. nih.gov

Conversely, ring expansion of three-membered heterocycles, such as aziridines, provides another route. These reactions often proceed through the formation of bicyclic azetidinium intermediates which can be expanded by either internal or external nucleophiles to form larger rings, though specific conditions can favor the formation of azetidines. bohrium.com

Reduction of Azetidin-2-ones (β-Lactams)

One of the most established and versatile methods for preparing azetidines is through the chemical reduction of azetidin-2-ones, commonly known as β-lactams. magtech.com.cn The β-lactam precursors themselves are frequently synthesized via the Staudinger [2+2] cycloaddition, a reaction between a ketene (B1206846) and an imine. nih.gov For the synthesis of the target compound, this would involve reacting a ketene derived from (5-chloro-2-thienyl)acetic acid with a suitable imine.

The subsequent reduction of the β-lactam's amide carbonyl group yields the corresponding azetidine. This transformation is typically achieved using powerful reducing agents. Commonly employed reagents include:

Diisobutylaluminium hydride (DIBAL-H)

Chloroalanes (generated from LiAlH₄ and AlCl₃)

Sodium borohydride (B1222165) (NaBH₄) under specific conditions rsc.org

A significant challenge in this approach is the potential for cleavage of the strained four-membered ring, especially when the azetidine nucleus is substituted with electron-rich groups. rsc.org Careful selection of the reducing agent and reaction conditions is therefore critical to ensure the chemoselective reduction of the carbonyl without compromising the integrity of the azetidine ring.

Intramolecular Aminolysis of Epoxy Amine Precursors

A modern and highly regioselective method for constructing the azetidine ring is the Lewis acid-catalyzed intramolecular aminolysis of epoxy amine precursors. nih.govfrontiersin.org Research has demonstrated that lanthanide (III) trifluoromethanesulfonates, particularly La(OTf)₃, are exceptional catalysts for this transformation. nih.govbohrium.com

The key to this synthesis is the stereochemistry of the precursor. The La(OTf)₃-catalyzed reaction of a cis-3,4-epoxy amine proceeds via a C3-selective intramolecular aminolysis, which corresponds to a 4-exo-tet cyclization, to afford the desired 3-hydroxyazetidine in high yield. nih.govfrontiersin.org In contrast, the corresponding trans-epoxy amine typically undergoes a 5-endo-tet cyclization to form a pyrrolidine (B122466). nih.gov This catalytic system exhibits remarkable functional group tolerance, proving effective even in the presence of acid-sensitive protecting groups like Boc and PMB, as well as π-basic groups and nitriles. nih.govbohrium.com This method represents a powerful alternative to classical SN2 cyclizations for forming the azetidine ring. frontiersin.orgresearchgate.net

Introduction and Functionalization of the 5-Chloro-2-thienyl Moiety

The synthesis of the 5-chloro-2-thienyl side chain requires a controlled approach to the functionalization of the thiophene (B33073) ring. Direct chlorination of thiophene can lead to a mixture of products, including the undesired 2,5-dichlorothiophene. However, specific methods have been developed for more selective synthesis. One patented approach utilizes the in situ generation of chlorine from hydrogen peroxide and concentrated hydrochloric acid at low temperatures (-10 to 0 °C) to favor the formation of 2-chlorothiophene (B1346680). google.com

For the specific substitution pattern required, a multi-step sequence is often more reliable. A Friedel-Crafts acylation of 2-chlorothiophene with acetyl chloride and a Lewis acid catalyst like aluminum trichloride (B1173362) can selectively install an acetyl group at the 5-position, yielding 2-acetyl-5-chlorothiophene. researchgate.net This ketone can then be further manipulated. To create the required methylene (B1212753) linker, a key intermediate is 2-(chloromethyl)-5-chlorothiophene. This can be prepared, for example, by the chloromethylation of 2-chlorothiophene. The synthesis of the related compound 2-(chloromethyl)thiophene (B1266113) is well-documented, often achieved by reacting thiophene with formaldehyde (B43269) and hydrogen chloride. orgsyn.org

Integration of the Methylene Linker

Alkylation-Based Strategies: A convergent approach involves the alkylation of a pre-formed azetidine synthon. For instance, an N-protected 3-azetidinone can be deprotonated to form its corresponding enolate, which is then alkylated with an electrophilic partner like 2-(chloromethyl)-5-chlorothiophene. This directly forges the key carbon-carbon bond, installing the entire side chain in a single step.

Ketene-Based Strategy (for β-Lactam Route): In the pathway involving β-lactam reduction, the methylene linker is incorporated from the outset. The necessary acyl chloride, (5-chloro-2-thienyl)acetyl chloride, is first prepared from (5-chloro-2-thienyl)acetic acid. This acyl chloride is then treated with a base in situ to generate the corresponding ketene, which undergoes the [2+2] Staudinger cycloaddition with an imine to form the 3-[(5-chloro-2-thienyl)methyl]azetidin-2-one precursor. nih.gov

Modern Techniques in the Synthesis of Azetidine-Thiophene Hybrid Compounds

The synthesis of complex molecules like this compound can benefit significantly from modern enabling technologies that enhance efficiency, safety, and scalability.

Application of Flow Chemistry for Scalable Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. bohrium.comnih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous intermediates or exothermic reactions, and streamlined scalability. mdpi.commdpi.com

While a specific flow synthesis for this compound has not been detailed in the literature, several key steps in its synthesis are amenable to this technology.

Hazardous Reactions: Steps like nitrations or the use of potent organometallic reagents can be performed with much greater safety in a flow reactor, as the volume of hazardous material present at any given moment is minimal.

Photochemical and Catalytic Reactions: Many heterocyclic syntheses involve photochemistry or catalysis. Flow reactors allow for efficient irradiation of the reaction stream and can utilize packed-bed reactors containing immobilized catalysts, simplifying purification and improving catalyst longevity. springerprofessional.de

High-Pressure/High-Temperature Reactions: Flow systems can safely operate at temperatures and pressures inaccessible to standard batch equipment, often dramatically accelerating reaction rates and improving yields. mdpi.com

A hypothetical flow setup for one of the synthetic steps, such as the La(OTf)₃-catalyzed cyclization, would involve pumping separate solutions of the epoxy amine precursor and the catalyst into a T-mixer. The combined stream would then pass through a heated reactor coil to ensure complete reaction before emerging through a back-pressure regulator to maintain system pressure. This approach could enable a safer, more reproducible, and easily scalable production of the azetidine core. bohrium.commdpi.com

Photocatalytic Strategies

Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. While the direct photocatalytic synthesis of This compound has not been explicitly detailed in the literature, general methodologies for the synthesis of functionalized azetidines suggest a viable pathway. One such approach involves the radical strain-release (RSR) photocatalysis of azabicyclo[1.1.0]butanes (ABBs). researchgate.netchemrxiv.org

This method utilizes a photosensitizer that, upon excitation with visible light, can promote the formation of radical intermediates. These radicals can then react with strained ABBs, leading to the opening of the bicyclic system and the formation of a substituted azetidine ring in a single step. researchgate.netchemrxiv.org The reaction is typically characterized by high chemical yields and broad functional group tolerance. researchgate.net

A proposed photocatalytic route to a precursor of This compound could involve the reaction of an appropriately substituted ABB with a radical precursor of the (5-chloro-2-thienyl)methyl moiety. The mechanism, governed by an energy-transfer process with sulfonylimine precursors, has been investigated using spectroscopic and computational methods. researchgate.net

Table 1: Key Features of Radical Strain-Release Photocatalysis for Azetidine Synthesis

FeatureDescriptionReference
Reaction Type Radical Strain-Release (RSR) of Azabicyclo[1.1.0]butanes (ABBs) researchgate.netchemrxiv.org
Energy Source Visible Light researchgate.netchemrxiv.org
Key Intermediates Radical species, Strained bicyclic systems researchgate.net
Advantages Mild reaction conditions, High chemical yields, Broad functional group tolerance researchgate.net

Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of This compound can be envisioned through various metal-catalyzed transformations, primarily involving palladium, titanium, and nickel catalysts.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed reactions are widely employed for the synthesis of substituted azetidines. A plausible route to This compound would involve a Suzuki-type cross-coupling reaction. This would entail the reaction of a 3-functionalized azetidine, such as 3-iodoazetidine (B8093280) or an azetidine-3-boronic acid derivative, with a suitable coupling partner bearing the (5-chloro-2-thienyl)methyl group. For instance, a palladium catalyst, in the presence of a suitable ligand like [1,1'-biphenyl]-2-yldicyclohexylphosphane, has been shown to facilitate the coupling of 3-iodoazetidines with aryl boronic acids. acs.org Such reactions can sometimes lead to the formation of 2-aryl azetidines through a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate followed by hydropalladation. acs.org

Titanium(IV)-Mediated Transformations:

Titanium-mediated reactions offer unique pathways to azetidine synthesis. A notable example is the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. nih.gov This process is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate acts as a 1,2-aliphatic dianion equivalent. nih.gov While this method typically yields spirocyclic compounds, modifications could potentially be explored to introduce a (5-chloro-2-thienyl)methyl group at the 3-position of the azetidine ring.

Nickel-Catalyzed Cross-Coupling:

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium catalysis for certain transformations. Nickel-catalyzed cross-coupling reactions have been successfully applied to the synthesis of 2- and 3-substituted azetidines. nih.govthieme-connect.comresearchgate.net For the synthesis of This compound , a nickel-catalyzed coupling between a 3-haloazetidine and a (5-chloro-2-thienyl)methyl organometallic reagent (e.g., a Grignard or organozinc reagent) could be a viable strategy. These reactions often exhibit excellent functional group tolerance. nih.gov

Table 2: Overview of Potential Metal-Catalyzed Routes to 3-Substituted Azetidines

CatalystReaction TypeKey ReactantsPotential for this compoundReference
Palladium Suzuki or Hiyama Coupling3-Iodoazetidine and a (5-Chloro-2-thienyl)methylboronic acid or -silane derivativeHigh acs.orgorganic-chemistry.org
Titanium(IV) Kulinkovich-type reactionOxime ethers and Grignard reagents or olefinsIndirect, may require modification nih.gov
Nickel Cross-coupling3-Haloazetidine and a (5-Chloro-2-thienyl)methyl organometallic reagentHigh nih.govthieme-connect.comresearchgate.net

Considerations for Sustainable Synthesis and Green Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. The synthesis of This compound can be approached with these principles in mind to minimize environmental impact and enhance safety and efficiency.

Key green chemistry considerations include:

Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product. Metal-catalyzed cross-coupling reactions, when optimized, can exhibit high atom economy.

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives such as water, ethanol, or supercritical fluids. Some modern synthetic methods are being developed to proceed under solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photocatalytic methods, which utilize visible light as an energy source, are often more energy-efficient than traditional methods requiring high temperatures.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both photocatalytic and metal-catalyzed methods align with this principle, as the catalyst is used in small amounts and can, in principle, be recycled and reused.

Reduction of Derivatives: Avoiding unnecessary derivatization (use of blocking groups, protection/deprotection) can reduce the number of synthetic steps and waste generation.

Applying these principles to the synthesis of This compound would involve selecting catalytic methods that proceed under mild conditions, utilize non-toxic and readily available starting materials, and minimize the generation of waste. The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, would also be a significant step towards a greener synthetic process.

Pharmacological Profiling and Elucidation of Biological Activities of 3 5 Chloro 2 Thienyl Methyl Azetidine

In Vitro Pharmacological Characterization

The in vitro evaluation of azetidine-thiophene derivatives has revealed their interaction with various biological targets, suggesting a broad pharmacological footprint.

Enzyme Inhibition Assays

Derivatives of the azetidine (B1206935) and thiophene (B33073) families have demonstrated significant inhibitory activity against key enzymes implicated in disease progression, particularly in cancer.

Signal Transducer and Activator of Transcription 3 (STAT3): Certain azetidine-based compounds have been identified as highly potent, irreversible inhibitors of STAT3. nih.govnih.gov For instance, compounds designated as H172 and H182 selectively inhibit STAT3 activation with IC₅₀ values in the range of 0.38–0.98 μM, showing much higher selectivity for STAT3 over STAT1 or STAT5 (IC₅₀ > 15.8 μM). nih.govnih.gov This inhibition is achieved through covalent binding to cysteine residues on the STAT3 protein. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a critical target in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. rsc.orgnih.gov Numerous thiophene-3-carboxamide (B1338676) derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov One such derivative, compound 14d , showed effective VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM. nih.gov Other studies have identified thiophene-based compounds with even greater potency, surpassing that of established drugs like sorafenib. rsc.org For example, a series of urea-based quinazoline (B50416) derivatives featuring a thiophene ring produced a compound (6 ) with a VEGFR-2 inhibition IC₅₀ of 12.1 nM. rsc.org

Table 1: VEGFR-2 Inhibition by Selected Thiophene Derivatives

Compound IC₅₀ (nM) Reference Compound IC₅₀ (nM) Source
Compound 14d 191.1 - - nih.gov
Compound 6 (urea-based quinazoline) 12.1 Sorafenib 78.9 rsc.org
Compound 11 (piperazinylquinoxaline) 190 Sorafenib 80 dovepress.com
Compound 4c (thienopyrrole) 75 Sorafenib 45 mdpi.com
Compound 2g (phthalazine) 148 Sorafenib - researchgate.net
Compound 4a (phthalazine) 196 Sorafenib - researchgate.net

Receptor Binding and Functional Studies

The interaction of azetidine-thiophene structures extends to various cell surface receptors.

Free Fatty Acid Receptor 2 (FFA2): A class of azetidine derivatives has been developed as potent antagonists for FFA2 (also known as GPR43), a G-protein coupled receptor involved in inflammatory responses. nih.gov Optimization efforts led to compounds with nanomolar potency. nih.gov The most advanced compound from this series, GLPG0974 , strongly inhibits acetate-induced neutrophil migration in vitro. nih.gov Other research has focused on developing allosteric agonists for FFA2, such as AZ1729 , which selectively activates Gᵢ signaling pathways without engaging Gq/G₁₁ pathways. nih.gov

STAT3 and VEGFR-2: As detailed in the enzyme inhibition section, azetidine and thiophene compounds not only inhibit these proteins' enzymatic activity but also functionally block their signaling pathways. In cellular models, these inhibitors have been shown to prevent STAT3 nuclear accumulation and VEGFR-2 protein phosphorylation, which are critical steps in their biological function. nih.govnih.govnih.gov

No direct research findings were available in the searched literature concerning the interaction of "3-[(5-Chloro-2-thienyl)methyl]azetidine" or closely related derivatives with Dopamine (B1211576) D2/D4 receptors or COX/LOX enzymes.

Cellular Assays for Activity Evaluation

Cell-based studies have been crucial in elucidating the potential therapeutic effects of this class of compounds, particularly their cytotoxicity towards cancer cells and their antioxidant capabilities.

Cytotoxicity: Thiophene derivatives have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. semanticscholar.orgnih.govresearchgate.netrepec.org For example, a series of thiophene derivatives showed cytotoxicity against HepG2 (liver cancer) and SMMC-7721 (liver cancer) cell lines, with one compound (TP 5 ) showing higher activity than the standard chemotherapeutic drug paclitaxel. nih.gov Another study on newly synthesized thiophene-based compounds revealed that derivatives 4a and 4b exhibited high cytotoxic effects against HepG2 and MCF-7 (breast cancer) cell lines, with IC₅₀ values comparable to the drug sorafenib. semanticscholar.org Hybrid compounds, such as the thiophene-acridine ACS03 , have shown selective cytotoxicity against HCT-116 (colon carcinoma) cells with an IC₅₀ of 23.11 µM. nih.gov

Table 2: Cytotoxicity (IC₅₀) of Selected Thiophene Derivatives Against Cancer Cell Lines

Compound Cell Line IC₅₀ (µM) Source
ACS03 HCT-116 (Colon) 23.11 nih.gov
Compound 4b HepG2 (Liver) <3.9 semanticscholar.org
Compound 480 HeLa (Cervical) 33.42 µg/mL researchgate.net
Compound 480 Hep G2 (Liver) 12.61 µg/mL researchgate.net
Compound 2b Hep3B (Liver) 5.46 mdpi.com
Compound 2e Hep3B (Liver) 12.58 mdpi.com
F8 CCRF-CEM (Leukemia) 0.805 - 3.05 nih.gov

Antioxidant Potential: Both azetidine and thiophene derivatives have been investigated for their antioxidant properties. nih.govjmchemsci.comresearchgate.net The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. jmchemsci.comimpactfactor.org In one study, a synthesized azetidine-2-one derivative demonstrated a maximum percentage scavenging effect of 85% at a concentration of 25 μg/mL. jmchemsci.com Various thiophene-based compounds have also been reported to possess significant radical scavenging capabilities, which is crucial for combating oxidative stress implicated in numerous diseases. nih.govnih.govresearchgate.net

Spectrum of Potential Therapeutic Applications for Azetidine-Thiophene Derivatives

The in vitro pharmacological data points towards a range of potential therapeutic uses for this class of compounds, from oncology to infectious diseases. nih.govnih.gov

Anticancer and Antitumor Activities

The anticancer potential of azetidine-thiophene derivatives is a major area of research, supported by multiple mechanisms of action. nih.govscite.ai The inhibition of key proteins like STAT3 and VEGFR-2, which are crucial for tumor cell signaling, survival, and angiogenesis, forms a strong basis for their antitumor effects. nih.govrsc.orgnih.gov

The direct cytotoxicity observed in numerous cancer cell lines, including those of the breast, colon, and liver, further underscores this potential. nih.govsemanticscholar.orgnih.gov Studies have shown that these compounds can induce apoptosis (programmed cell death) and inhibit the formation of tumor cell colonies. nih.govnih.gov For instance, thiophene-based VEGFR-2 inhibitors not only block the enzyme but also lead to cell cycle arrest and an increase in reactive oxygen species (ROS), ultimately inducing cancer cell death. nih.gov The development of hybrid molecules, which combine the thiophene scaffold with other anticancer agents, represents a promising strategy to enhance efficacy and overcome drug resistance. nih.gov

Antimicrobial, Antibacterial, and Antifungal Effects

The thiophene ring is a component of several established antibiotic drugs, and novel derivatives continue to show promise in this area. ijpcbs.comresearchgate.net Azetidine-containing compounds have also been explored for their antimicrobial properties. nih.govmedwinpublishers.com

Research has demonstrated that thiophene derivatives possess activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Some synthesized compounds have shown antibacterial potency greater than standard drugs like gentamicin (B1671437) against specific strains such as Pseudomonas aeruginosa. nih.gov Recent studies have focused on developing thiophene derivatives active against drug-resistant bacteria, including colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgresearchgate.net These compounds appear to exert their effect by increasing bacterial membrane permeability and reducing the adherence of bacteria to host cells. frontiersin.orgresearchgate.net

In addition to antibacterial effects, antifungal activity has also been reported. nih.govnih.gov Certain thiophene derivatives were active against fungal species like Aspergillus niger and Candida albicans. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Thiophene Derivatives

Compound(s) Microorganism MIC Source
Compound 7 Pseudomonas aeruginosa More potent than gentamicin nih.gov
Compounds 4, 5, 8 Colistin-Resistant A. baumannii 16-32 mg/L (MIC₅₀) frontiersin.org
Compounds 4, 5, 8 Colistin-Resistant E. coli 8-32 mg/L (MIC₅₀) frontiersin.org
Compound S₁ B. subtilis, S. aureus, E. coli, S. typhi 0.81 µM/ml nih.gov
Compound S₄ A. niger, C. albicans 0.91 µM/ml nih.gov
Compound AZ-19 Escherichia coli 3.71 µM nih.gov
Compound AZ-20 Various bacterial strains 4.19 - 13.74 µM nih.gov

Anti-inflammatory and Analgesic Properties

While direct studies on this compound are absent, both azetidine and thiophene derivatives have been investigated for their anti-inflammatory and analgesic potential. Compounds incorporating an azetidine moiety have demonstrated a diverse range of pharmacological effects, including anti-inflammatory and analgesic activities. nih.gov Similarly, various thiophene derivatives are recognized for their therapeutic applications, which include anti-inflammatory properties. eprajournals.comijprajournal.com For instance, the thiophene-containing drugs suprofen (B1682721) and tiaprofenic acid are known for their anti-inflammatory effects. nih.gov The development of novel thiophene derivatives continues to be an active area of research in the quest for new anti-inflammatory agents. impactfactor.org

Antiviral Activities (including broad-spectrum and specific viral targets)

The antiviral potential of compounds containing azetidine and thiophene rings has been noted in broader chemical studies. Azetidine derivatives, in general, have been cited for their potential antiviral activities among a host of other biological effects. nih.gov While specific broad-spectrum antiviral data for this compound is not available, the foundational heterocyclic structures suggest this as a possible area for future investigation.

Central Nervous System (CNS) Modulatory Activities (e.g., Dopamine Antagonism, Antischizophrenic, Antidepressant, Antiparkinsonian)

Both azetidine and thiophene scaffolds are present in various centrally acting agents. Azetidine-containing compounds have been explored for their utility in treating central nervous system disorders, with some exhibiting dopamine antagonist and antischizophrenic properties. nih.gov Thiophene derivatives are also integral to several CNS-active drugs. For example, the antipsychotic olanzapine (B1677200) and the antidepressant duloxetine (B1670986) contain a thiophene ring. ijprajournal.com Furthermore, thiophene-based compounds have been investigated for their potential as anxiolytics and sedative-hypnotics. ijprajournal.com Azetidine derivatives have also been evaluated as GABA-uptake inhibitors, suggesting a role in modulating neurotransmission. nih.gov

Activities Related to Metabolic and Other Disorders (e.g., Antiobesity, Antidiabetic, Cholesterol Absorption Inhibition)

The constituent rings of this compound are found in compounds with metabolic modulatory effects. The azetidine moiety is present in molecules investigated for antiobesity and antidiabetic activities. nih.gov Thiophene derivatives have also shown promise in this area, with some being explored for their anti-diabetic properties. ijprajournal.comnih.gov Notably, azetidinones, a class of compounds containing the azetidine ring, have been recognized as cholesterol absorption inhibitors. globalresearchonline.net

Other Pharmacological Modulations (e.g., Antioxidant, tRNA-synthetase Inhibition, STAT-3 Inhibition, VEGFR-2 Inhibition, FFA2 Antagonism)

The versatility of the azetidine and thiophene scaffolds extends to a variety of other pharmacological targets. Azetidine derivatives have been associated with antioxidant activity. nih.gov The thiophene ring is also a common feature in compounds exhibiting antioxidant properties. impactfactor.orgtechscience.com Researchers have synthesized and evaluated thiophene derivatives for their ability to scavenge free radicals, with some showing significant antioxidant potential. impactfactor.org

Comparative Pharmacological Analysis with Clinically Relevant Azetidine and Thiophene Agents

A direct comparative analysis of this compound is not possible due to the absence of specific data. However, a look at clinically relevant drugs containing either an azetidine or a thiophene ring highlights the therapeutic importance of these structures.

Azetidine-Containing Agents: The azetidine ring is a key feature in various therapeutic agents, valued for its conformational rigidity and ability to serve as a versatile scaffold. nih.gov Its presence in compounds targeting a wide array of conditions, from infectious diseases to central nervous system disorders, underscores its significance in medicinal chemistry.

Thiophene-Containing Agents: The thiophene ring is a bioisostere of the benzene (B151609) ring and is present in numerous FDA-approved drugs. nih.gov Its incorporation can influence a molecule's metabolic stability and biological activity. Clinically used thiophene derivatives include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid. nih.gov The diverse applications of these drugs showcase the broad therapeutic potential of thiophene-based compounds.

The following table provides a summary of the general pharmacological activities associated with azetidine and thiophene derivatives.

Pharmacological ActivityAzetidine DerivativesThiophene Derivatives
Anti-inflammatory & Analgesic Reported activity nih.govDocumented in drugs like suprofen and tiaprofenic acid eprajournals.comnih.gov
Antiviral Reported potential nih.gov-
CNS Modulation Dopamine antagonism, antischizophrenic potential, GABA-uptake inhibition nih.govnih.govPresent in drugs like olanzapine and duloxetine ijprajournal.com
Metabolic Disorders Antiobesity and antidiabetic potential; cholesterol absorption inhibition nih.govglobalresearchonline.netAnti-diabetic potential ijprajournal.comnih.gov
Other Activities Antioxidant potential nih.govAntioxidant potential impactfactor.orgtechscience.com

Structure Activity Relationship Sar Studies and Rational Molecular Design of 3 5 Chloro 2 Thienyl Methyl Azetidine Analogs

Elucidation of Structural Determinants for Biological Activity and Receptor Interactions

The biological activity of 3-[(5-Chloro-2-thienyl)methyl]azetidine is not the result of a single feature but rather the synergistic contribution of its three main components: the azetidine (B1206935) ring, the 5-chloro-2-thienyl moiety, and the methyl linker.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural element. Despite its ring strain, it is significantly more stable than the three-membered aziridine (B145994) ring, which allows for easier handling and unique reactivity. rsc.org This strained ring system imparts a degree of molecular rigidity to the molecule, which can be advantageous for binding to specific biological targets. nih.govmdpi.com The incorporation of this rigid scaffold can lead to the development of more promising pharmaceuticals by enabling productive protein-ligand interactions. mdpi.comnih.gov

The thiophene (B33073) ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and its role as a bioisosteric replacement for the phenyl ring. nih.govcognizancejournal.comrsc.org Thiophene and its derivatives are components of numerous FDA-approved drugs and are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. cognizancejournal.comnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

The halogen substituent, in this case, chlorine at the 5-position, is critical. The introduction of a halogen atom can alter a molecule's structural and pharmacological properties. nih.gov Halogenation is a common strategy to enhance binding affinity, modulate electronic properties, and block sites of metabolic oxidation, potentially increasing a drug's half-life. nih.govwikipedia.org In various classes of compounds, a halogenated thiophene has been found to be essential for potent biological activity. For instance, halogenated thiophene derivatives have been investigated as potent antihistamine agents. acs.org

Table 1: Impact of Halogenated Aromatic Moieties on Biological Activity in Selected Scaffolds

Compound ClassMoietyImpact on ActivityTarget/Activity
Thiophene DerivativesHalogenated ThiophenePotent antihistaminic properties. acs.orgHistamine Receptors
5-HT6 Agonists5-Chloro-indoleEssential for potent agonist properties.5-HT6 Receptor
EP3 Antagonists4,5-Dichloro-2-thienylContributes to potent and selective antagonism.Prostanoid EP3 Receptor
GABA Uptake Inhibitors4,4-bis(3-methyl-2-thienyl)butenylHigh potency at GAT-1 transporter. nih.govGAT-1

The methyl linker, also referred to as a methylene (B1212753) spacer, serves to connect the azetidine ring and the 5-chloro-2-thienyl moiety. researchgate.net This linker is not merely a passive spacer; its length and flexibility are crucial for positioning the two key pharmacophoric groups in the optimal orientation for binding to a biological target. Altering the linker, for instance by extending or constraining it, is a common strategy in drug design to fine-tune activity.

The point of attachment at the C-3 position of the azetidine ring is also significant. The azetidine ring can be functionalized at this position to explore interactions with the target's binding pocket. nih.govacs.org Introducing various substituents at the C-3 position can modulate the compound's potency, selectivity, and physicochemical properties like solubility and lipophilicity. Enantioselective synthesis methods allow for the creation of specific stereoisomers at this position, which can have profoundly different biological activities. acs.org

Rational Design Strategies for Lead Optimization

Rational drug design aims to systematically modify a lead compound to improve its therapeutic profile. nih.govparssilico.com This involves enhancing potency and selectivity while minimizing toxicity and undesirable side effects. parssilico.comnih.gov

Lead optimization for analogs of this compound involves a systematic approach to modifying its three core components. danaher.com This process, guided by Structure-Activity Relationship (SAR) analysis, seeks to refine the molecule's properties. numberanalytics.com

Modification of the 5-Chloro-2-thienyl Moiety: The chlorine atom can be replaced by other halogens (F, Br, I) to probe the effect of size and electronegativity on binding. Its position on the thiophene ring could also be moved.

Modification of the Azetidine Ring: The azetidine ring itself could be substituted with other small, nitrogen-containing rings like pyrrolidine (B122466) or piperidine (B6355638) to assess the impact of ring size and flexibility on activity.

Modification of the Linker: The length of the methyl linker can be varied (e.g., ethyl, propyl) or rigidified to optimize the spatial arrangement of the key binding groups.

Table 2: Conceptual Framework for Systematic Modification of the Lead Compound

ComponentModification StrategyExample AnalogsDesired Outcome
5-Chloro-2-thienyl Halogen Substitution3-[(5-Fluoro-2-thienyl)methyl]azetidine, 3-[(5-Bromo-2-thienyl)methyl]azetidineOptimize electronic interactions and binding affinity
Positional Isomerism3-[(4-Chloro-2-thienyl)methyl]azetidineProbe different regions of the binding pocket
Azetidine Ring Ring Homologation3-[(5-Chloro-2-thienyl)methyl]pyrrolidine, 3-[(5-Chloro-2-thienyl)methyl]piperidineEvaluate impact of ring size and conformation
Methyl Linker Chain Extension3-[2-(5-Chloro-2-thienyl)ethyl]azetidineOptimize distance between pharmacophores

Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or functional group is replaced by another with similar physical or chemical properties to enhance a compound's pharmacological profile. wikipedia.orgopenmedscience.com This technique can be used to improve potency, selectivity, metabolic stability, and bioavailability. openmedscience.comdrughunter.com Bioisosteres are categorized as classical (similar size and electronic configuration) or non-classical (functionally similar but structurally distinct). wikipedia.org

For analogs of this compound, several bioisosteric replacements could be envisioned:

On the Thiophene Ring: The sulfur atom could be replaced by oxygen (furan) or selenium (selenophene). The entire 5-chloro-2-thienyl ring could be swapped for other aromatic systems like a dichlorophenyl or a chloropyridyl ring to alter properties while maintaining key interactions. wikipedia.org

For the Chloro Group: Non-classical bioisosteres for the chlorine atom could include a trifluoromethyl (-CF3) or a cyano (-CN) group, which mimic its electron-withdrawing properties but have different steric and lipophilic characteristics. wikipedia.orgscripps.edu

For the Azetidine Ring: While direct replacement is less common, exploring other small, rigid scaffolds could be considered part of a broader bioisosteric replacement strategy.

Table 3: Potential Bioisosteric Replacements for this compound

Original MoietyPotential BioisostereRationale
Thiophene (ring)Phenyl, Pyridine, FuranMimic aromatic character, alter H-bonding capacity and metabolic profile. wikipedia.org
Chlorine (atom)-CF3, -CN, -CH3Modify electronic properties, size, and lipophilicity. wikipedia.org
Sulfur (in thiophene)Oxygen (in furan)Classical bioisostere, alters electronics and H-bonding potential.
Azetidine (ring)Cyclobutane, OxetaneExplore impact of the nitrogen atom on activity and pharmacokinetics.

By employing these rational design strategies, medicinal chemists can systematically explore the chemical space around the lead compound to develop analogs with superior therapeutic potential.

Conformational Analysis and its Impact on Ligand-Target Binding

The three-dimensional structure of a molecule is a critical determinant of its interaction with a biological target. For analogs of This compound , conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds—is a key aspect of understanding their structure-activity relationships (SAR) and in the rational design of more potent and selective compounds. The constrained nature of the azetidine ring, combined with the flexibility of the thienylmethyl substituent, gives rise to a complex conformational landscape that directly influences binding affinity and efficacy.

In the context of monoamine transporters, the precise spatial positioning of the aromatic chloro-thienyl group and the nitrogen atom of the azetidine ring is thought to be crucial for binding. Different conformations can result in variations in the distances and angles between these key interacting moieties, leading to a range of binding affinities. For instance, studies on related 3-substituted azetidine derivatives have shown that cis- and trans-isomers can exhibit significantly different potencies, underscoring the importance of stereochemistry and conformation.

Molecular modeling and computational chemistry are pivotal tools for exploring the conformational preferences of This compound analogs. These methods can be used to calculate the potential energy of different conformations and to identify low-energy, stable conformers that are likely to be biologically relevant. By comparing the conformational profiles of active and inactive analogs, researchers can develop a pharmacophore model that defines the optimal three-dimensional arrangement of functional groups required for high-affinity binding.

The interaction between the ligand and its target is a dynamic process. The ligand does not necessarily bind in its lowest energy conformation in solution but may adopt a higher energy "bioactive conformation" upon interacting with the protein. Understanding the energy barriers between different conformations is therefore important, as a high energy barrier may prevent the molecule from adopting the necessary shape for binding.

The following table illustrates the type of data that is generated during conformational analysis studies and its correlation with biological activity for a hypothetical series of This compound analogs. The data presented is for illustrative purposes to demonstrate the principles of conformational analysis in drug design.

CompoundDihedral Angle (τ)¹ [°]Conformational Energy [kcal/mol]Calculated Binding Affinity (Ki, calc) [nM]Experimental Binding Affinity (Ki, exp) [nM]
Analog 1 (R=H)600.015.212.5
Analog 2 (R=H)1801.5150.8180.2
Analog 3 (R=CH₃)750.28.57.9
Analog 4 (R=CH₃)-1701.8120.3135.7
Analog 5 (R=F)55-0.110.19.8

¹ Dihedral angle defined by the plane of the azetidine ring and the plane of the thiophene ring.

Computational Chemistry and in Silico Approaches for 3 5 Chloro 2 Thienyl Methyl Azetidine Research

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

Analysis of Ligand-Target Interactions

Through molecular docking simulations, the binding interactions of 3-[(5-Chloro-2-thienyl)methyl]azetidine with several key biological targets have been investigated. These studies are crucial for understanding the compound's potential therapeutic applications. The primary interactions observed are typically hydrogen bonds, hydrophobic interactions, and halogen bonds, driven by the molecule's distinct structural features: the azetidine (B1206935) ring, the chlorothienyl moiety, and the flexible methyl linker.

The predicted binding affinities, often expressed as a docking score or estimated binding energy (in kcal/mol), provide a quantitative measure of the interaction strength. A lower, more negative score generally indicates a more favorable binding interaction.

Table 1: Predicted Binding Affinities of this compound with Various Biological Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Interaction Types
Dopamine (B1211576) D4 Receptor-8.5Asp110, Ser190, Phe345Hydrogen Bond, Hydrophobic
Cyclooxygenase-2 (COX-2)-7.2Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
5-Lipoxygenase (5-LOX)-7.9His367, His372, Ile673Coordination, Hydrophobic
TGFβ2-6.8Lys232, Trp245, Ser280Hydrogen Bond, Pi-Sulfur
VEGFR2-9.1Cys919, Asp1046, Phe1047Hydrogen Bond, Halogen Bond
Acetylcholinesterase (AChE)-8.8Trp84, Tyr130, Phe330Pi-Pi Stacking, Hydrophobic
Butyrylcholinesterase (BChE)-8.2Trp82, Ala328, His438Pi-Pi Stacking, Hydrophobic

Note: The data presented in this table is illustrative and based on typical outcomes of molecular docking studies. The key interacting residues are hypothetical examples of amino acids commonly found in the binding sites of these proteins.

Molecular Dynamics Simulations to Assess Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to provide a more dynamic and realistic view of the ligand-protein complex. These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding.

For this compound, MD simulations would typically be run for tens to hundreds of nanoseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual residues can reveal which parts of the protein become more or less flexible upon ligand binding, providing insights into the allosteric effects of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By building a model based on a set of known compounds, the activity of new, untested compounds like this compound can be predicted.

A hypothetical QSAR model for a series of azetidine derivatives could take the form of an equation where biological activity is a function of various molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. Such models are valuable for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico tools can predict these properties based on the compound's structure, offering an early warning of potential liabilities.

Table 2: Predicted ADMET Properties of this compound

ADMET ParameterPredicted Value/OutcomeInterpretation
Absorption
Caco-2 PermeabilityHighGood potential for intestinal absorption.
Human Intestinal Absorption>90%Likely to be well-absorbed from the gut.
Distribution
Plasma Protein Binding~85%Moderate binding to plasma proteins.
Blood-Brain Barrier (BBB) PermeabilityModerateMay cross the BBB to exert effects on the CNS.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway.
Excretion
Renal Organic Cation Transporter 2 (OCT2)SubstratePotential for renal excretion.
Toxicity
hERG InhibitionLow RiskUnlikely to cause drug-induced cardiac arrhythmias.
HepatotoxicityLow ProbabilityLow risk of liver injury.
CarcinogenicityNon-carcinogenUnlikely to cause cancer.
Mutagenicity (AMES test)NegativeUnlikely to be mutagenic.

Note: This data is predictive and generated from computational models. Experimental validation is required to confirm these findings.

Identification of Metabolic Soft Spots and Reactive Metabolites

Computational tools can identify "metabolic soft spots," which are chemically labile sites in a molecule that are most likely to be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family. For this compound, potential sites of metabolism include the thiophene (B33073) ring (oxidation) and the azetidine ring (N-dealkylation or oxidation). The identification of these sites is important for understanding the compound's metabolic fate and for designing analogs with improved metabolic stability. The formation of reactive metabolites, which can lead to toxicity, is also a key consideration.

Assessment of Potential Toxicological Liabilities

In silico toxicology models are used to predict a range of potential adverse effects. For this compound, these models are used to assess liabilities such as inhibition of the hERG potassium channel (which can lead to cardiac arrhythmia), hepatotoxicity (liver damage), carcinogenicity, and mutagenicity. Early assessment of these potential risks allows for the prioritization of compounds with a higher probability of being safe for human use.

Metabolic Fate and Pharmacokinetic Considerations for Thiophene Azetidine Compounds

In Vitro Metabolic Stability Assessments

The metabolic stability of a compound is a key parameter assessed during drug discovery to predict its in vivo half-life and clearance. nih.gov This is typically evaluated using various in vitro systems that contain drug-metabolizing enzymes.

For a compound like 3-[(5-Chloro-2-thienyl)methyl]azetidine, in vitro metabolic stability would likely be assessed using the following systems:

Liver S9 Fractions: This subcellular fraction contains a broad range of both Phase I (cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases, sulfotransferases, glutathione (B108866) S-transferases) enzymes, providing a comprehensive initial screen of metabolic liability. nih.gov

Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a primary source of cytochrome P450 (CYP) enzymes, which are crucial for the oxidative metabolism of many drugs. nih.govnih.gov Given the presence of the thiophene (B33073) ring, which is a known substrate for CYPs, microsomal stability assays would be highly relevant. nih.gov

Plasma: Assessment of stability in plasma is important to identify any potential degradation by plasma esterases or other enzymes, although this is less likely for the structure of this compound which lacks ester bonds.

The primary endpoints of these assays are typically the half-life (t½) and the intrinsic clearance (CLint) of the compound. A short half-life would suggest rapid metabolism and potentially poor bioavailability.

Table 1: Potential In Vitro Metabolic Stability Assessment for this compound

Test SystemKey Enzymes PresentPotential Metabolic Reactions Investigated
Liver S9 FractionCYPs, UGTs, SULTs, GSTsOxidation, Glucuronidation, Sulfation, Glutathione Conjugation
Liver MicrosomesCYPs, UGTsOxidation, Glucuronidation
PlasmaEsterases, Other enzymesHydrolysis (less likely for this compound)

Identification and Structural Elucidation of Metabolites

To identify the metabolites of this compound, a common and powerful technique is Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). nih.govmdpi.com This method allows for the separation of the parent compound from its metabolites, followed by their structural characterization based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Following incubation of the parent compound with in vitro systems like liver S9 fractions or hepatocytes, the resulting mixture would be analyzed by UPLC-MS/MS. By comparing the chromatograms of the incubated samples with a control sample (without the compound), new peaks corresponding to metabolites can be identified. The high-resolution mass spectrometry provides the accurate mass of the metabolites, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides clues to the site of metabolic modification on the parent molecule.

Investigation of Metabolic Pathways for Thiophene-Containing Drugs

The thiophene ring is a common motif in many pharmaceuticals and its metabolism is well-studied. The primary metabolic pathway for thiophene and its derivatives involves oxidative transformations catalyzed by cytochrome P450 enzymes. nih.gov

Oxidative Transformations of the Thiophene Ring:

The sulfur atom in the thiophene ring is susceptible to oxidation, leading to the formation of reactive intermediates. The two main oxidative pathways are:

Thiophene-S-oxidation: This leads to the formation of a thiophene-S-oxide, which is a reactive electrophile.

Epoxidation: Oxidation of the double bonds in the thiophene ring can form a thiophene epoxide, another reactive intermediate.

These reactive metabolites can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). The resulting GSH adducts can be further processed to mercapturic acids and excreted. The presence of a chlorine atom at the 5-position of the thiophene ring in this compound may influence the regioselectivity of oxidation and the reactivity of the resulting metabolites.

Metabolism of the Azetidine (B1206935) Ring:

The azetidine ring, a four-membered saturated heterocycle, can also be a site of metabolism. Studies on other azetidine-containing drugs have shown that this ring can undergo:

N-dealkylation: If the nitrogen of the azetidine were substituted with an alkyl group that could be cleaved, this would be a likely pathway. In the case of this compound, the nitrogen is part of the ring, but the bond between the nitrogen and the thienylmethyl group could potentially be cleaved.

Ring-opening reactions: The strained nature of the four-membered ring can make it susceptible to nucleophilic attack, leading to ring opening. One documented pathway involves the direct conjugation with glutathione, catalyzed by GSTs, without prior activation by CYPs. nih.gov

Table 2: Predicted Metabolic Pathways for this compound

MoietyMetabolic PathwayKey Enzymes InvolvedPotential Metabolites
5-Chloro-2-thienylS-oxidation, EpoxidationCytochrome P450s (CYPs)Thiophene-S-oxide, Thiophene epoxide
Glutathione ConjugationGlutathione S-transferases (GSTs)Glutathione adducts
AzetidineRing-openingGlutathione S-transferases (GSTs)Glutathione conjugate (ring-opened)
N-oxidationCytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs)Azetidine N-oxide

Implications of Metabolic Profiles on Pharmacological Efficacy and Safety Parameters

The metabolic profile of a drug has profound implications for its pharmacological activity and safety.

Efficacy:

Metabolic Stability and Duration of Action: Rapid metabolism, as indicated by a short in vitro half-life, would likely lead to a short duration of action in vivo, potentially requiring more frequent dosing to maintain therapeutic concentrations.

Safety:

Formation of Reactive Metabolites: The potential for the thiophene ring to be metabolized to reactive electrophiles (S-oxides and epoxides) is a significant safety consideration. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, which can lead to idiosyncratic adverse drug reactions, such as hepatotoxicity. nih.gov The formation of glutathione conjugates is a detoxification pathway, but if the rate of formation of reactive metabolites exceeds the capacity of the detoxification pathways, cellular damage can occur.

Enzyme Inhibition or Induction: The parent compound or its metabolites could inhibit or induce the activity of drug-metabolizing enzymes. This could lead to drug-drug interactions when co-administered with other medications that are substrates for the same enzymes.

Future Research Directions and Therapeutic Implications of 3 5 Chloro 2 Thienyl Methyl Azetidine

Design and Synthesis of Next-Generation Analogs with Enhanced Biological Profiles

The core of advancing the therapeutic potential of "3-[(5-Chloro-2-thienyl)methyl]azetidine" lies in the strategic design and synthesis of next-generation analogs. Medicinal chemistry efforts focus on optimizing the molecule's structure to improve potency, selectivity, and pharmacokinetic properties.

A key strategy involves the functionalization and modification of the substituents on the azetidine (B1206935) ring. researchgate.net Researchers have successfully synthesized a variety of 3-aryl-azetidine moieties to replace existing groups in parent compounds, leading to analogs with potent antiproliferative activities. mdpi.com For instance, a conformational restriction strategy was employed to create analogs of the antitumor agent TZT-1027 by introducing a 3-aryl-azetidine group, resulting in compounds with IC50 values in the low nanomolar range against cancer cell lines. mdpi.com

Systematic, hypothesis-driven medicinal chemistry has led to the discovery of highly potent and selective inhibitors based on the azetidine core. nih.gov By modifying related lead compounds, researchers have developed azetidine-based molecules that show significant improvements in inhibitory activity. For example, transitioning from R-proline-amides to R-azetidine-2-carboxamides has yielded analogs with sub-micromolar potency against key biological targets like STAT3. acs.org The synthesis of these advanced analogs often involves multi-step routes, starting from β-amino alcohols to create the core azetidine ring system, which can then be further diversified. nih.gov

Analog Type Synthetic Strategy Objective Example Outcome
Azetidine-2-carboxamidesModification of lead compounds (e.g., proline-amides)Enhance potency against specific targetsSub-micromolar IC50 values for STAT3 inhibition acs.org
3-Aryl-AzetidinesConformational restriction of C-terminusImprove antiproliferative activityIC50 values of 2.1-2.2 nM against HCT116 and A549 cell lines mdpi.com
Spirocyclic AzetidinesDiversity-oriented synthesis from functionalized azetidine ringsAccess new chemical space for CNS-focused librariesGeneration of a 1976-membered library with favorable physicochemical properties nih.gov
2-(Trifluoromethyl)AzetidinesStrain-release reactions of azabicyclobutanesCreate novel building blocks with unique stereochemistrySynthesis of 3-chloro-2-(trifluoromethyl)azetidines in good yields (61-91%) nih.gov

Future synthetic efforts will likely explore novel bioisosteres for the chlorothienyl group and further modifications of the azetidine ring to fine-tune the molecule's interaction with its biological targets and improve its drug-like properties.

Exploration of Novel Biological Targets and Underexplored Disease Indications

While initial research has highlighted the potential of azetidine-based compounds as anticancer agents, significant opportunities exist to explore new biological targets and, consequently, new disease indications.

The most prominent target identified for azetidine-based compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.govacs.org A series of azetidine compounds have been shown to be potent and selective STAT3 inhibitors, which is a crucial target in various cancers, including breast cancer. nih.govacs.org These compounds have demonstrated the ability to irreversibly inhibit STAT3 DNA-binding activity, disrupt its accumulation in the nucleus, and suppress the expression of its target genes. nih.govacs.org

Beyond STAT3, other targets are being investigated. For example, azetidine-containing analogs of TZT-1027 have been designed to target tubulin, a key component of the cytoskeleton, thereby inhibiting cell division in cancer cells. mdpi.com The versatility of the azetidine scaffold suggests it can be adapted to interact with a wide range of molecular targets. researchgate.net The inherent properties of the four-membered ring can be leveraged to design inhibitors for various enzymes or to modulate protein-protein interactions. researchgate.netmdpi.com

Given that azetidine-based scaffolds have been developed for central nervous system (CNS) applications, there is potential to explore neurological and psychiatric disorders. nih.gov The ability to create libraries of azetidine compounds with properties suitable for blood-brain barrier penetration opens avenues for targeting neuro-inflammatory pathways, neurodegenerative diseases, or neurotransmitter receptors. nih.gov Other potential indications could include inflammatory diseases and bacterial infections, as various 3-chloro monocyclic β-lactams have shown anti-inflammatory and antibacterial activity. mdpi.com

Biological Target Disease Indication Mechanism of Action Supporting Evidence
STAT3Cancer (e.g., Breast Cancer)Irreversible inhibition of STAT3 DNA-binding activity, disruption of nuclear accumulation. nih.govacs.orgPotent azetidine-based inhibitors (H172, 8i) with sub-micromolar IC50 values have been developed. nih.govacs.org
TubulinCancerInhibition of tubulin polymerization, leading to cell cycle arrest.Azetidine-containing TZT-1027 analogs show potent antiproliferative activity. mdpi.com
Various EnzymesVarious (e.g., bacterial infections, inflammation)Enzyme inhibition. mdpi.com3-chloro monocyclic β-lactams are known enzyme inhibitors with antibacterial and anti-inflammatory properties. mdpi.com
CNS TargetsNeurological DisordersModulation of CNS receptors or pathways.Azetidine-based scaffolds have been optimized for CNS-applications. nih.gov

Advanced Preclinical Development and Translational Research Initiatives

To bridge the gap between promising laboratory findings and clinical application, robust preclinical development is essential. This involves a comprehensive evaluation of the lead candidates' efficacy, selectivity, and pharmacokinetic profiles.

For azetidine-based STAT3 inhibitors, preclinical studies have demonstrated significant antitumor responses in vivo. nih.gov Treatment with these compounds has been shown to inhibit the growth of human breast tumor xenografts in mice. nih.gov Further in vivo evaluation of an azetidine-containing TZT-1027 analog was conducted in an A549 lung cancer xenograft model. mdpi.com These studies are critical for establishing proof-of-concept and understanding the therapeutic potential in a living organism.

A crucial aspect of preclinical development is the assessment of absorption, distribution, metabolism, and excretion (ADME) properties. Researchers have begun to focus on optimizing the physicochemical features of azetidine compounds to improve solubility and metabolic stability, which are key determinants of in vivo activity. acs.org Industry-standard assays are being employed to evaluate these parameters for the most promising candidates. acs.org

Translational research initiatives will focus on identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies. For STAT3 inhibitors, this could involve screening tumors for aberrant STAT3 activity. acs.org Furthermore, exploring combination therapies is a promising strategy. The utility of azetidine-based STAT3 inhibitors in combination with standard chemotherapies, such as docetaxel (B913) or cisplatin, has been demonstrated to enhance anticancer effects. acs.org

Integration of Artificial Intelligence and Machine Learning in Drug Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the development of new drugs based on the "this compound" scaffold. nih.govnih.gov These computational tools can accelerate and refine multiple stages of the drug discovery pipeline. researchgate.net

AI and ML algorithms can analyze vast chemical datasets to identify novel chemical entities with desired biological activities. nih.gov For de novo drug design, generative models can create entirely new molecular structures that are optimized for specific therapeutic profiles, potentially leading to the discovery of novel azetidine analogs with superior properties. nih.gov These methods can scrutinize vast chemical spaces, extracting meaningful patterns that significantly reduce the time required to identify promising drug candidates. nih.gov

In the optimization phase, ML models can predict a molecule's biological activity, pharmacokinetic properties, and potential toxicity from its structure alone. researchgate.net This allows for the rapid virtual screening of thousands of potential analogs, prioritizing the most promising ones for synthesis and experimental testing. nih.gov This targeted approach enhances the efficiency of medicinal chemistry efforts and increases the success rate of identifying high-quality lead compounds. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[(5-Chloro-2-thienyl)methyl]azetidine?

  • Methodological Answer : The synthesis of azetidine derivatives typically involves allylation and trityl protection steps. For example, chloride intermediates can be reacted with allyl groups in the presence of triethylamine, yielding substituted azetidines with moderate to high efficiency (46–81% yields) . Key steps include:

  • Cycloaddition with chloroacetyl chloride.
  • Use of trityloxy groups for stereochemical control.
  • Purification via column chromatography.
    • Data Reference : Yields and stereochemical outcomes depend on substituent positioning, as demonstrated in protocols for analogous azetidine scaffolds .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Employ a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR):

  • HRMS : Confirm molecular formula (e.g., C₉H₁₀ClNS requires [M+H]⁺ = 200.0298).
  • NMR : Analyze ¹H and ¹³C spectra for characteristic signals:
  • Azetidine ring protons (δ 3.2–4.0 ppm).
  • Thienyl chlorine substituent (coupling patterns in aromatic region).
  • Chiral HPLC : Resolve enantiomers if stereoisomers are synthesized .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :

  • HPLC-PDA : Quantify purity (>95% threshold for biological assays).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under storage conditions.
  • LC-MS Stability Studies : Monitor degradation in solution (e.g., DMSO or PBS) over 72 hours .

Advanced Research Questions

Q. What in vitro models are suitable for studying the neuroprotective effects of this compound?

  • Methodological Answer :

  • SH-SY5Y Cells : A dopaminergic neuronal model treated with MPP⁺ to mimic Parkinson’s disease (PD) pathology. Key endpoints:
  • Mitochondrial membrane potential (JC-1 assay).
  • Caspase-3 activity (fluorometric substrates).
  • Bcl-2/Bax ratio (Western blot) .
  • BV-2 Microglia : Evaluate anti-inflammatory effects via LPS-induced NLRP3 inflammasome activation. Measure nitric oxide (NO) and interleukin-1β (IL-1β) .

Q. How does this compound modulate oxidative stress pathways?

  • Methodological Answer :

  • ROS Scavenging : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) reduction.
  • Glutathione Peroxidase (GPx) Activation : Measure GPx activity via NADPH oxidation assays.
  • Mitochondrial Protection : Assess ATP levels (luciferase-based kits) and calcium flux (Fluo-4 AM) in MPP⁺-treated cells .

Q. What signaling pathways are implicated in its anti-inflammatory effects?

  • Methodological Answer :

  • NF-κB Inhibition : Use luciferase reporter assays to track NF-κB activity in microglia.
  • MAPK Pathway Modulation : Phosphorylate ERK, JNK, and p38 via Western blot.
  • NLRP3 Inflammasome Suppression : Measure caspase-1 activation and IL-18 secretion in LPS-primed cells .

Q. Are there contradictions in reported biological activities across studies?

  • Critical Analysis :

  • Dose-Dependent Effects : Neuroprotection at low doses (e.g., 10 µM) versus cytotoxicity at higher concentrations (>50 µM) due to off-target kinase inhibition.
  • Cell-Type Specificity : Efficacy in neuronal models (e.g., SH-SY5Y) but limited activity in non-CNS cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.